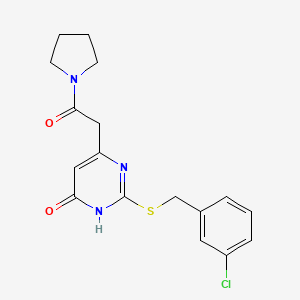
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methylsulfanyl group, often using reagents like methylthiolate.
Attachment of the phenoxyphenyl group: This can be done through a nucleophilic substitution reaction where the pyrimidine derivative reacts with a phenoxyphenyl halide.
Formation of the propanamide moiety: The final step involves the acylation of the intermediate compound with a propanoyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds generally involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes:
Use of catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Agricultural Chemistry: It could be investigated for use as a pesticide or herbicide.
Materials Science: Its unique properties might make it useful in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of “3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” would depend on its specific application. Generally, such compounds may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)acetamide
- 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)butanamide
Uniqueness
“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-18(16(2)24-22(23-15)28-3)13-14-21(26)25-19-11-7-8-12-20(19)27-17-9-5-4-6-10-17/h4-12H,13-14H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGRWHMCRNCOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/new.no-structure.jpg)


![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)


![3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride](/img/structure/B2358260.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)acetamide;hydrochloride](/img/structure/B2358262.png)

![2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2358265.png)
